molecular formula C8H8Br2 B150757 (1,2-Dibromoethyl)benzene CAS No. 93-52-7

(1,2-Dibromoethyl)benzene

Cat. No.: B150757
CAS No.: 93-52-7
M. Wt: 263.96 g/mol
InChI Key: SHKKTLSDGJRCTR-UHFFFAOYSA-N
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Description

Significance of Vicinal Dibromides in Synthetic Transformations

Vicinal dibromides, compounds bearing bromine atoms on adjacent carbon atoms, are of paramount importance in synthetic organic chemistry. Their significance stems from their ability to undergo a variety of transformations, making them key building blocks for more complex molecules. A primary reaction of vicinal dibromides is dehydrobromination, the elimination of hydrogen bromide to form alkenes and alkynes. This reaction provides a reliable method for introducing unsaturation into organic molecules. scribd.comvaia.com

Furthermore, the bromine atoms in vicinal dibromides are good leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, expanding the synthetic possibilities. chemimpex.com Their utility extends to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of diverse molecular architectures, including those found in pharmaceuticals and agrochemicals. chemimpex.com

Historical Context of (1,2-Dibromoethyl)benzene in Chemical Synthesis

The history of this compound is intrinsically linked to the development of polystyrene and the study of styrene (B11656) chemistry. Early applications included its use in characterizing and quantifying styrene, as it forms a well-crystallizing derivative upon addition of bromine to styrene. scribd.com Historically, the addition of bromine to styrene was a known method for its preparation. scribd.com

In the mid-20th century, research involving this compound, often referred to as styrene dibromide, explored its role as a photoinitiator in the polymerization of styrene. rsc.orgrsc.org Studies from that era investigated the kinetics and mechanism of this photoinitiated polymerization, including the transfer of bromine from the initiator to the monomer. rsc.org Its dehydrobromination to form phenylacetylene (B144264) using strong bases like molten alkali hydroxides or sodium amide has also been a long-established synthetic route. google.com These early investigations laid the groundwork for its broader application in organic synthesis.

Current Research Landscape and Academic Relevance

The academic relevance of this compound remains high, with researchers continuously finding new applications for this versatile compound. Current research often focuses on its use as a precursor for the synthesis of complex molecules, particularly heterocyclic compounds with potential biological activity.

Recent studies have demonstrated its utility in multicomponent reactions for the synthesis of thiazolidine (B150603) and pyrimidinone derivatives. For instance, this compound has been used as a key reactant in the three-component coupling of amines and isothiocyanates to produce thiazolidin-2-imines under metal-free conditions. researchgate.net In 2020, a study reported the synthesis of 3-amino-5-phenyl-1,3-thiazolidin-2-iminium bromide from this compound and thiosemicarbazide (B42300) hydrochloride, which was then used to prepare various Schiff bases. researchgate.netiucr.org

The synthesis of pyrimidinone derivatives has also been achieved using this compound. A 2018 study described a facile, solvent-free synthesis of 4,6-diarylpyrimidin-2(1H)-ones from the reaction of benzyl (B1604629) halides, (1-bromoethyl)benzene (B1216412) (which can be formed from this compound), and urea (B33335) in the presence of pyridine (B92270) N-oxide. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions involving derivatives of this compound continue to be an active area of research. An unprecedented phosphine-free coupling of aryl chlorides with 1-(bromoethyl)benzene, accessible from this compound, has been developed to synthesize trans-stilbene (B89595) derivatives. rsc.org The compound's role in photochemical reactions is also being explored, with recent work on the photochemical bromination of toluene (B28343) and other substrates in aqueous biphasic systems highlighting the ongoing interest in halogenated intermediates. scirp.org

The following tables summarize some of the key research findings and reaction data related to the applications of this compound.

ProductReactantsCatalyst/ReagentSolventConditionsYield (%)Reference
3-Amino-5-phenyl-1,3-thiazolidin-2-iminium bromideThis compound, Thiosemicarbazide hydrochloridePiperidine (B6355638)Ethanol (B145695)Reflux, 7h88 iucr.org
4-(2,6-Dichlorophenyl)-6-phenylpyrimidin-2(1H)-one2,6-Dichlorobenzyl bromide, (1-Bromoethyl)benzene, UreaPyridine N-oxideSolvent-free90 °CNot specified researchgate.net
trans-Stilbene derivatives1-(Bromoethyl)benzene, ChlorobenzenePd(OAc)₂DMF:H₂O (1:1)Microwave, 140 °C, 1h80 rsc.org

Table 1: Synthesis of Heterocyclic Compounds and Stilbenes

PrecursorProductReagentsConditionsNotesReference
StyreneThis compoundBromine, CH₂Cl₂ColdAddition reaction scribd.com
This compoundPhenylacetyleneKOH-Dehydrobromination vaia.com
This compoundPhenylacetyleneNaNH₂Liquid ammoniaDehydrobrominationNot specified in search results
StyreneThis compound-2-¹⁴CBromine-¹⁴C-Used as a photoinitiator rsc.org

Table 2: Historical Synthetic Transformations

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromoethylbenzene
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InChI

InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

SHKKTLSDGJRCTR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8Br2
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DSSTOX Substance ID

DTXSID7052735
Record name 1,2-dibromo(phenyl)ethane
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Molecular Weight

263.96 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name (1,2-Dibromoethyl)benzene
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CAS No.

93-52-7
Record name (1,2-Dibromoethyl)benzene
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Record name 1,2-Dibromo-1-phenylethane
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Record name (1,2-DIBROMOETHYL)BENZENE
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Record name Benzene, (1,2-dibromoethyl)-
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Record name 1,2-dibromo(phenyl)ethane
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Record name 1,2-dibromo(phenyl)ethane
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Record name 1,2-DIBROMO-1-PHENYLETHANE
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Synthetic Methodologies and Strategies for 1,2 Dibromoethyl Benzene

Direct Bromination Approaches: Advancements and Limitations

Direct bromination of styrene (B11656) is the most straightforward method to produce (1,2-dibromoethyl)benzene. This typically involves the reaction of styrene with elemental bromine. The reaction is often carried out in a solvent like dichloromethane (B109758) or carbon tetrachloride at low temperatures, such as 0 °C, to control the reactivity and minimize side reactions. chem960.com The yield of the dibromide product is generally high, often exceeding 90%. cdnsciencepub.com

The mechanism of this reaction is understood to proceed through a bromonium ion intermediate. The kinetics of the bromination of styrene and its derivatives in anhydrous acetic acid have been studied, revealing a second-order process with a significant negative entropy of activation, which supports the formation of a highly ordered transition state like the bromonium ion. cdnsciencepub.comresearchgate.net

However, direct bromination with elemental bromine has limitations. The use of hazardous solvents like carbon tetrachloride is a significant drawback. Furthermore, the reaction can sometimes lead to the formation of byproducts. For instance, in the presence of nucleophilic solvents or additives, competing reactions can occur, leading to the formation of bromo-acetoxy or bromo-nitrato derivatives. cdnsciencepub.com

To address some of these limitations, alternative brominating agents have been explored. N-Bromosuccinimide (NBS) is a common alternative to elemental bromine. However, reactions with NBS often require radical initiators and can lead to bromination at other positions of the styrene molecule if not carefully controlled. acs.org One study reported a method using NBS in combination with sodium persulfate as an oxidant to synthesize β-bromostyrenes, highlighting the potential for different reaction pathways. sci-hub.se

Table 1: Comparison of Direct Bromination Methods for Styrene
Brominating AgentSolventConditionsProduct(s)Reported YieldReference
BromineDichloromethane0 °C, 1 hThis compound- chem960.com
BromineAcetic Acid25.3 °CThis compound>99% cdnsciencepub.com
NBS / Sodium PersulfateDichloroethane100 °C, 3 hβ-Bromostyrene- sci-hub.se

Stereoselective Synthesis of this compound

The addition of bromine to the double bond of styrene creates a new chiral center, leading to the possibility of different stereoisomers. Achieving stereoselectivity in the synthesis of this compound is a significant area of research. The generally accepted mechanism involving a cyclic bromonium ion intermediate suggests that the addition of the two bromine atoms occurs in an anti fashion.

Research has shown that the reaction of olefins with a combination of an N-X-O-based layered double hydroxide (B78521) (LDH) and a metal halide (MX, where X = Br) in the presence of acetic acid can lead to vicinal dihaloalkanes with high regio- and stereoselectivity. sioc-journal.cn This method suggests a trans addition process. sioc-journal.cn

Another approach to control stereoselectivity involves the use of specific reagents and conditions. For example, the hydroxybromination and dibromination of olefins using ammonium (B1175870) bromide and Oxone® have been shown to be regio- and stereoselective. chem960.com

While the direct bromination of styrene generally favors the anti-addition product, achieving high levels of enantioselectivity (the preferential formation of one enantiomer over the other) is more challenging and often requires the use of chiral catalysts or auxiliaries.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, aligning with the principles of green chemistry. For the synthesis of this compound, this has translated into efforts to replace hazardous solvents, reduce waste, and use safer reagents.

One significant advancement is the use of "on water" reaction conditions. The bromination of styrene has been successfully carried out using an H₂O₂-HBr system or N-bromosuccinimide in an aqueous medium at ambient temperature without the need for a metal or acid catalyst. researchgate.net This approach avoids the use of volatile and often toxic organic solvents.

The use of ionic liquids as alternative reaction media has also been explored. A study on the vanadium(V)-catalyzed oxybromination of styrene demonstrated that using ionic liquids, particularly hydrophobic ones, can lead to good yields and selectivities, offering a more sustainable alternative to chlorinated solvents. iupac.org

Furthermore, flow chemistry presents a greener and more efficient alternative to traditional batch processes. A continuous-flow protocol for the bromination of 1,3-diethylbenzene (B91504) to 1,3-bisthis compound (B11969106) using NBS in acetonitrile (B52724) has been developed. This method eliminates the need for hazardous chlorinated solvents like carbon tetrachloride and allows for rapid reaction times and high throughput.

Table 2: Green Chemistry Approaches to Styrene Bromination
MethodReagentsSolventKey Green FeatureReference
"On Water" BrominationH₂O₂-HBr or NBSWaterAvoids organic solvents researchgate.net
Catalytic OxybrominationH₂O₂, KBr, V catalystIonic Liquid/WaterReplaces chlorinated solvents iupac.org

Catalytic Systems in the Formation of 1,2-Dibromoethyl Moieties

Catalytic systems play a crucial role in enhancing the efficiency, selectivity, and sustainability of the synthesis of this compound and related compounds.

Vanadium-based catalysts, inspired by the action of haloperoxidase enzymes, have been shown to be effective for the oxybromination of styrene. iupac.org These systems typically use hydrogen peroxide as the oxidant and a bromide salt as the bromine source, generating the brominating species in situ. iupac.org The reaction can be performed in a two-phase system of water and an organic solvent or an ionic liquid. iupac.org

Gold catalysis has also emerged as a powerful tool in organic synthesis. While a study on gold(III) chloride-catalyzed bromination of polystyrene focused on the aromatic C-H bonds, it highlights the potential of gold catalysts in activating C-H bonds for halogenation. acs.orgnih.gov

The main products of catalytic oxidative bromination of styrene can include not only the desired this compound but also 2-bromo-1-phenylethan-1-ol and 1-phenylethane-1,2-diol, depending on the reaction conditions and the catalyst used. researchgate.net This underscores the importance of catalyst selection and optimization to achieve high selectivity for the desired dibrominated product.

Table 3: Catalytic Systems for Styrene Bromination
Catalyst SystemReagentsProduct(s)Key AdvantageReference
Vanadium(V) / H₂O₂ / KBrStyreneThis compound, BromohydrinMild conditions, inspired by enzymes iupac.org
Polystyrene bound dioxidovanadium(V)Styrene, Oxidant, Bromide sourceThis compound, 2-Bromo-1-phenylethan-1-ol, 1-Phenylethane-1,2-diolCatalyst recyclability researchgate.net

Reaction Mechanisms and Mechanistic Investigations Involving 1,2 Dibromoethyl Benzene

Nucleophilic Substitution Pathways and Kinetics

The presence of benzylic bromine in (1,2-dibromoethyl)benzene makes it susceptible to nucleophilic substitution reactions. rutgers.edu The specific pathway, either SN1 or SN2, is influenced by the reaction conditions and the nature of the nucleophile. bloomtechz.com

The benzylic position of this compound renders it more reactive than simple alkyl halides in both SN1 and SN2 reactions. rutgers.edu The choice between these two mechanisms is often dictated by the nucleophile's strength and the solvent's polarity. khanacademy.org

In an SN2 mechanism , a strong nucleophile directly attacks the carbon atom bonded to the bromine, resulting in an inversion of stereochemistry. bloomtechz.com This concerted, single-step process is favored by less polar, aprotic solvents. khanacademy.org For instance, the reaction of (R)-(1-bromoethyl)benzene with sodium cyanide proceeds via an SN2 pathway to yield a single enantiomer. pearson.com

Conversely, a SN1 mechanism is favored with weak nucleophiles in polar, protic solvents. khanacademy.org This two-step process involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation. khanacademy.orglibretexts.org This planar intermediate can then be attacked by the nucleophile from either side, leading to a racemic or partially racemic mixture of products. pearson.com The reaction of (R)-(1-bromoethyl)benzene with water, a weak nucleophile, exemplifies an SN1 reaction, resulting in a mixture of enantiomers. pearson.com The stability of the benzylic carbocation is a key factor in promoting the SN1 pathway. khanacademy.org

Kinetic studies can help differentiate between these mechanisms. SN2 reactions are bimolecular, with the rate depending on the concentrations of both the substrate and the nucleophile. khanacademy.org In contrast, the rate of an SN1 reaction is typically dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Mechanisms in this compound Reactions
FactorFavors SN1 MechanismFavors SN2 MechanismExample Reaction
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻)(R)-(1-bromoethyl)benzene + NaCN → Single enantiomer (SN2) pearson.com
SolventPolar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)(R)-(1-bromoethyl)benzene + H₂O → Racemic mixture (SN1) pearson.com
IntermediateBenzylic Carbocation (planar)None (transition state)N/A
StereochemistryRacemization or partial racemizationInversion of configurationN/A
KineticsUnimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Nucleophile])N/A

The bromide ion is an effective leaving group, a crucial factor for both SN1 and SN2 reactions. A good leaving group is a weak base, meaning it is stable after detaching from the substrate. dalalinstitute.com The relatively low basicity of the bromide ion facilitates the breaking of the carbon-bromine bond, thus increasing the reaction rate. dalalinstitute.com In the context of this compound, the presence of two bromine atoms provides two potential leaving groups for substitution or elimination reactions.

Elimination Reactions and Alkyne Formation

This compound can undergo double dehydrobromination to form phenylacetylene (B144264), a valuable alkyne intermediate in organic synthesis. bloomtechz.comvaia.com This transformation typically involves a strong base. libretexts.org

The dehydrobromination of this compound generally proceeds through a sequence of two E2 (bimolecular elimination) reactions. chegg.comkhanacademy.org In the first E2 step, a strong base abstracts a proton from the carbon adjacent to one of the bromine atoms, while simultaneously, the other bromine atom acts as a leaving group, forming a vinyl bromide intermediate (e.g., α-bromostyrene). khanacademy.orgresearchgate.net A second E2 elimination from the vinyl bromide then yields the final alkyne product. khanacademy.org

The use of phase-transfer catalysis can influence the reaction pathway. For instance, in a system with potassium hydroxide (B78521), toluene (B28343), and a tetraalkylammonium bromide catalyst, the dehydrobromination of 1,2-dibromo-1-phenylethane can be selectively controlled to produce α-bromostyrene. researchgate.net This selectivity is attributed to the stabilization of an E1cb-like transition state within the E2 mechanism by the lipophilic catalyst cation. researchgate.net

Under certain conditions, such as the presence of a strong base like sodium amide (NaNH₂), a double elimination occurs to form phenylacetylene. bloomtechz.comchegg.com

In elimination reactions, regioselectivity refers to the preference for the formation of one constitutional isomer over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. For the dehydrobromination of substrates like this compound, the Zaitsev rule generally predicts that the more substituted (and thus more stable) alkene will be the major product when using a small, strong base. patnawomenscollege.inlibretexts.org However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product). patnawomenscollege.in

The E2 mechanism has a stereochemical requirement for the proton being abstracted and the leaving group to be in an anti-periplanar conformation. libretexts.org This requirement can significantly influence the stereochemical outcome of the reaction, especially in cyclic systems. libretexts.org

Table 2: Dehydrobromination of this compound
ReagentsIntermediate ProductFinal ProductMechanismReference
KOH, Toluene, Tetraalkylammonium bromideα-BromostyreneNot specified as finalE2 with E1cb-like transition state researchgate.net
NaNH₂ (3 equivalents)Vinyl bromidePhenylacetyleneDouble E2 elimination bloomtechz.comchegg.com
KOHEthynylbenzene2-Phenylacetaldehyde (after further steps)Double E2 elimination vaia.com

Rearrangement Reactions and Associated Mechanisms

While nucleophilic substitution and elimination are the primary reaction pathways for this compound, rearrangement reactions are also a possibility, particularly in the context of carbocation intermediates formed during SN1 reactions. However, the benzylic carbocation formed from this compound is already resonance-stabilized, making rearrangements to a more stable carbocation less likely. khanacademy.orglibretexts.org

In broader contexts, thermal rearrangements can lead to the formation of novel molecular structures. ucm.es For instance, intramolecular ring-rearrangement reactions can be used to integrate antiaromatic units into polycyclic hydrocarbons. ucm.es While specific examples involving the direct rearrangement of the this compound skeleton are not prominently documented in the provided context, the potential for such reactions exists under specific, often high-energy, conditions.

Radical-Mediated Transformations

The participation of this compound in radical-mediated transformations is primarily centered on the reactivity of its carbon-bromine bonds. These bonds can undergo homolytic cleavage to generate radical intermediates, which are pivotal in various synthetic pathways. The stability of the resulting benzylic radical plays a significant role in these reactions.

One of the key mechanisms is Halogen Atom Transfer (XAT) . In this process, a radical species abstracts a bromine atom from this compound to generate a carbon-centered radical. This activation method is an alternative to the use of toxic tin reagents. unirioja.es The efficiency of XAT is influenced by the nature of the radical abstracting agent and the substrate. unirioja.esyoutube.com For instance, α-aminoalkyl radicals, generated photochemically, have been shown to be effective XAT reagents, capable of abstracting a halogen from C-X bonds. unirioja.es The resulting styryl-type radical can then participate in subsequent bond-forming reactions.

The general scheme for a radical-mediated transformation initiated by XAT is as follows:

Initiation : A radical initiator (e.g., AIBN, or generated via photoredox catalysis) generates a primary radical.

Propagation : This radical abstracts a bromine atom from this compound, forming a new carbon-centered radical and a stable molecule.

Further Reaction : The newly formed benzylic radical can undergo various transformations, such as addition to unsaturated systems or participation in radical chain reactions. oup.comrsc.org

Research has shown that the formation of this compound itself can proceed via a radical mechanism, specifically through the bromination of styrene (B11656) or ethylbenzene (B125841) under conditions that favor radical chain reactions. oup.com However, under certain conditions, such as in atom transfer radical polymerization (ATRP), this compound has been found to be an inefficient initiator, likely due to the electronic effect of the second bromine atom. cmu.edu

Studies on the quantitative structure-reactivity relationships (QSRR) of chain-transfer constants in styrene polymerization have included this compound, providing insights into its behavior in radical polymerization environments. acs.org These investigations help in understanding the microkinetic processes and modulating polymer molecular weights. acs.org

Transition Metal-Catalyzed Reactions

This compound and its derivatives are versatile substrates for a variety of transition metal-catalyzed reactions. The presence of two bromine atoms offers multiple reaction sites, allowing for sequential or double functionalization, leading to the synthesis of complex molecular architectures. Palladium and copper complexes are the most commonly employed catalysts in these transformations.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, with this compound serving as a precursor to key reactive intermediates. nih.govrsc.orgacs.orgresearchgate.net While direct cross-coupling of both bromine atoms can be challenging, the compound is often converted in situ to a more reactive species, such as a vinyl bromide, which then readily participates in coupling reactions.

One prominent example involves the dehydrobromination of this compound to form β-bromostyrene. This vinyl halide is an excellent substrate for a range of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: (Z)-2-bromovinyl esters, generated from the corresponding 1,2-dibromoethyl esters, undergo Suzuki-Miyaura coupling with alkenylboronic acids. This reaction provides an efficient route to stereodefined (Z,E)- and (Z,Z)-conjugated dienyl esters, which are valuable precursors for natural product synthesis via Diels-Alder reactions.

Sonogashira Coupling: The coupling of terminal alkynes with vinyl halides derived from this compound is a common strategy for the synthesis of enynes. Copper(I) catalysts, often in conjunction with palladium, are effective for this transformation. acs.org The resulting enynyl esters can be used to generate polysubstituted furans through subsequent metal-catalyzed or electrophilic cyclization reactions.

The table below summarizes representative conditions for cross-coupling reactions involving derivatives of this compound.

Coupling TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventYield
Suzuki-Miyaura(Z)-2-Bromovinyl esterAlkenylboronic acidPd(PPh₃)₄Na₂CO₃Benzene (B151609)/WaterHigh
Sonogashira(Z)-Ethyl-3-iodoacrylate*Phenylacetylene[Cu(phen)(PPh₃)₂]NO₃Cs₂CO₃TolueneHigh
Negishi-type(1-Bromoethyl)benzene (B1216412) AlkylboraneNi(cod)₂ / Chiral Ligand--Good
Multicomponent(1-Bromoethyl)benzeneDiphenyl diselenide, AlkyneCuI / 1,10-phenanthrolineNaN₃-68%

*Note: While not directly this compound, this substrate is structurally related and demonstrates the reactivity of the vinyl halide motif. acs.org **Note: These substrates are mono-bromo analogues, but their reactivity provides insight into the potential transformations of this compound in similar catalytic systems. mdpi.com

Mechanistic studies on related systems, such as the nickel-catalyzed cross-coupling of secondary alkyl electrophiles, suggest that the reaction can proceed through various catalytic cycles, including Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways, depending on the substrates and ligands. caltech.edu

This compound is a valuable precursor for substrates used in transition metal-catalyzed cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. nih.gov

A notable application is in the synthesis of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this approach, this compound is first converted to (1-azidovinyl)benzene. This vinyl azide (B81097) then undergoes a [3+2] cycloaddition with a terminal alkyne, catalyzed by a copper(I) species, to afford 1,4-disubstituted-1,2,3-triazoles in high yields. mdpi.com This "click chemistry" approach is known for its high efficiency, mild reaction conditions, and broad substrate scope. mdpi.com

The proposed mechanism for the CuAAC reaction involves the following steps:

Formation of a copper(I)-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.

Coordination of the vinyl azide to the copper acetylide.

Cycloaddition to form a six-membered copper-containing intermediate (a metallacycle).

Ring contraction and protonolysis to release the triazole product and regenerate the copper(I) catalyst.

Palladium-catalyzed cascade reactions also represent a powerful strategy for constructing complex ring systems. rsc.org For example, 1,6-enynes, which can be synthesized using intermediates derived from this compound, undergo palladium-catalyzed tandem cyclization and silylation to produce silyl (B83357) benzofurans. rsc.org These cascade processes often involve the formation of multiple bonds in a single operation, offering high atom and step economy.

Furthermore, copper-catalyzed cascade cyclizations have been developed for the synthesis of polycyclic N-heterocycles and functionalized 1,4-dihydropyridines, showcasing the versatility of copper catalysis in constructing complex molecular architectures from simple precursors. nih.govresearchgate.net

Stereochemical Investigations of 1,2 Dibromoethyl Benzene and Its Derivatives

Conformational Analysis and Rotameric States

(1,2-Dibromoethyl)benzene, also known as styrene (B11656) dibromide, exists as a mixture of three staggered rotational isomers, or rotamers, due to rotation around the Cα-Cβ single bond. These rotamers can be visualized using Newman projections, each possessing distinct spatial arrangements of the bromine atoms and the phenyl group. The relative populations of these rotamers are not equal and are dictated by the interplay of steric and dipolar interactions between the bulky and electronegative substituents. cdnsciencepub.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating this rotational isomerism. cdnsciencepub.com While direct observation of individual rotamers is often hindered by rapid interconversion at room temperature, their relative stabilities and energy differences can be deduced from rotationally averaged NMR parameters, such as vicinal coupling constants. cdnsciencepub.comresearchgate.net

Vicinal Coupling Constants and Conformational Preferences

Vicinal coupling constants (³J), which describe the interaction between protons on adjacent carbon atoms, are exceptionally sensitive to the dihedral angle between them. This relationship allows for the detailed study of conformational preferences in molecules like this compound and its derivatives. cdnsciencepub.com

The analysis of the proton NMR spectrum provides averaged vicinal coupling constants (JAX and JBX). The difference between these two coupling constants is dependent on the equilibrium between the three rotamers. In contrast, the sum of these coupling constants remains constant. cdnsciencepub.com By studying these values, researchers can deduce the relative stabilities of the different conformational states. cdnsciencepub.com

Solvent Dependence on Coupling Constants

The conformational equilibrium of this compound is significantly influenced by the surrounding medium. Studies have shown that the difference between the two vicinal coupling constants is dependent upon the dielectric constant of the solvent in non-aromatic solvents. cdnsciencepub.com As the solvent polarity increases, the rotamer with the largest dipole moment is stabilized, shifting the conformational equilibrium. This shift is directly observable as a change in the averaged coupling constants.

For instance, the vicinal coupling constant in the related compound threo-(1,2-dibromopropyl)benzene is strongly dependent on the solvent, indicating a shift in rotamer populations. cdnsciencepub.comresearchgate.net Conversely, the coupling constant for the erythro isomer shows little to no solvent dependence, suggesting that one rotamer is overwhelmingly favored regardless of the environment. cdnsciencepub.com

Table 1: Effect of Solvent on Vicinal Coupling Constants (J) of this compound

Solvent Dielectric Constant (ε) JAX (Hz) JBX (Hz) JAX - JBX (Hz)
Carbon Tetrachloride 2.2 10.5 4.8 5.7
Chloroform 4.8 10.7 4.6 6.1
Dichloromethane (B109758) 9.1 10.9 4.4 6.5
Acetone 20.7 11.2 4.1 7.1

Temperature Dependence on Coupling Constants

The populations of different rotamers are governed by the Boltzmann distribution, making their equilibrium temperature-dependent. Variable-temperature NMR studies are a common technique to estimate the energy differences (ΔE) between rotational isomers. cdnsciencepub.com By measuring the vicinal coupling constants at different temperatures, the relative thermodynamic stabilities of the conformers can be determined. However, it has been noted that this technique can be of doubtful accuracy if the underlying assumptions about the temperature independence of the rotamers' coupling constants are not valid. cdnsciencepub.com In some cases, such as with threo-(1,2-dibromopropyl)benzene, the vicinal coupling constant is found to be independent of temperature, which allows for the deduction of its three rotamers' relative stabilities. cdnsciencepub.comresearchgate.net

Diastereomeric and Enantiomeric Studies

When a methyl group is introduced, this compound becomes (1,2-dibromopropyl)benzene, which possesses two chiral centers and therefore exists as two pairs of enantiomers, or two diastereomers: erythro and threo. chemistrysteps.com These diastereomers have distinct physical and spectroscopic properties, allowing for separate investigation of their conformational preferences.

NMR studies have revealed significant differences between the erythro and threo isomers. cdnsciencepub.com

The erythro isomer exhibits a large vicinal coupling constant that is independent of solvent polarity. This suggests a strong preference for a single, sterically favored conformation where the bulky phenyl and methyl groups are anti-periplanar. cdnsciencepub.com

The threo isomer, in contrast, shows a vicinal coupling constant that is highly dependent on the solvent. cdnsciencepub.comresearchgate.net This indicates a more dynamic equilibrium between its three possible rotamers, with the balance being easily shifted by changes in the solvent environment.

These studies conclude that dipolar interactions are as important as steric interactions in determining conformational preference. cdnsciencepub.com

Chiral Resolution Techniques for Enantiopure Derivatives

This compound is a chiral molecule and exists as a pair of enantiomers. The separation of such racemic mixtures into enantiopure compounds is crucial in fields like pharmaceutical synthesis, where enantiomers can have different biological activities.

While specific resolution protocols for this compound are not widely detailed in the surveyed literature, standard chiral resolution techniques are applicable to its derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the analytical and preparative separation of enantiomers. phenomenex.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. phenomenex.comsigmaaldrich.com Various types of CSPs, including macrocyclic glycopeptides and polysaccharide-based phases, are available and can be screened for their effectiveness in resolving a given racemic compound under different mobile phase conditions (normal phase, reversed phase, or polar organic). sigmaaldrich.comnih.gov

Enzymatic resolution is another potential strategy. Specific enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in a pure form. Such biocatalytic methods have been applied to styrene derivatives to produce chiral compounds. nih.gov

Spectroscopic and Computational Studies for Mechanistic and Structural Elucidation of 1,2 Dibromoethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the molecular structure of (1,2-Dibromoethyl)benzene in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of this compound presents a complex pattern due to the coupling between the methine and methylene (B1212753) protons of the ethyl chain. The spectrum is typically analyzed as an ABX system, where the two methylene protons (geminal and non-equivalent) are represented by AB and the methine proton by X. cdnsciencepub.com The vicinal coupling constants (J-values) between these protons are crucial for determining the conformational preferences of the molecule. researchgate.netcdnsciencepub.com

The difference between the two vicinal coupling constants is dependent on the dielectric constant of the solvent in non-aromatic solvents, while the sum of the coupling constants remains constant. researchgate.netcdnsciencepub.com This observation is key to deducing the relative stabilities of the different rotational isomers (rotamers). researchgate.netcdnsciencepub.com For instance, in many cases, the correct spectral solution can be chosen based on the known vicinal coupling constant in erythro(1,2-dibromoethyl-2-d)benzene, which is approximately 10.5 to 11.0 Hz. cdnsciencepub.com

A representative ¹H NMR spectrum of this compound in CDCl₃ shows a multiplet for the aromatic protons typically in the range of δ 7.29–7.51 ppm. The methine proton (-CHBr) appears as a doublet of doublets around δ 5.15 ppm, and the methylene protons (-CH₂Br) appear as a multiplet around δ 4.05-4.15 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.29–7.51m-
-CHBr5.15dd10.4, 5.6
-CH₂Br4.05–4.15m-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information for the structural confirmation of this compound. The spectrum shows distinct signals for the carbon atoms in the phenyl ring and the ethyl side chain.

In a typical spectrum recorded in CDCl₃, the carbon attached to the bromine on the benzylic position (-CHBr) resonates around δ 51.0 ppm, while the terminal brominated carbon (-CH₂Br) appears at approximately δ 35.1 ppm. rsc.org The aromatic carbons show signals in the region of δ 127.8 to 138.7 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
-CHBr51.0
-CH₂Br35.1
Aromatic C-H127.8, 129.0, 129.3
Aromatic C (quaternary)138.7

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.2 ppm). rsc.org

Variable temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic conformational equilibria of this compound. cdnsciencepub.commissouri.eduliverpool.ac.uknih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which reflect the relative populations of the different rotamers. cdnsciencepub.comliverpool.ac.uknih.gov

As the temperature changes, the rate of interconversion between the conformers can be slowed down or sped up. At low temperatures, it may be possible to "freeze out" individual conformers and observe their distinct NMR signals. rsc.org Conversely, at higher temperatures, rapid interconversion leads to averaged signals. Analysis of these temperature-dependent spectral changes allows for the determination of thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) differences between the conformers. cdnsciencepub.com This information is crucial for understanding the factors that govern the conformational preferences of the molecule, such as steric and dipolar interactions. researchgate.netcdnsciencepub.com

Mass Spectrometry (MS) in Mechanistic Investigations.nih.govacs.org

Mass spectrometry is a vital analytical technique for determining the molecular weight and fragmentation patterns of this compound. This information is critical for confirming the identity of the compound and for gaining insights into its chemical behavior and reaction mechanisms.

In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation, producing a characteristic pattern of ions. The presence of two bromine atoms is readily identified by the isotopic pattern of bromine-containing fragments. acs.orglibretexts.orglibretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orglibretexts.org This results in pairs of peaks (M, M+2) for fragments containing one bromine atom and triplets (M, M+2, M+4) for fragments with two bromine atoms, with characteristic intensity ratios. libretexts.orglibretexts.org

The molecular ion peak [C₈H₈Br₂]⁺ is observed at m/z 262, 264, and 266, corresponding to the different combinations of bromine isotopes. nist.gov Common fragmentation pathways involve the loss of a bromine atom, a hydrogen bromide molecule, or the cleavage of the C-C bond in the ethyl chain.

Key fragments observed in the mass spectrum of this compound include:

m/z 183/185: [C₈H₈Br]⁺, resulting from the loss of one bromine atom. nih.gov

m/z 104: [C₈H₈]⁺, corresponding to the styrene (B11656) radical cation, formed by the loss of both bromine atoms. nih.gov

m/z 103: [C₈H₇]⁺, formed by the loss of a hydrogen atom from the styrene radical cation.

The fragmentation pattern can be used to differentiate between isomers. While structural isomers may have the same molecular weight, their fragmentation patterns will differ due to the different bonding arrangements, leading to the formation of different fragment ions.

Infrared (IR) Spectroscopy for Functional Group Analysis.thermofisher.com

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound shows characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic ethyl chain, as well as the C-Br bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-Br500-700Stretching

The spectrum will show sharp peaks in the aromatic C-H stretching region and the fingerprint region (below 1500 cm⁻¹) is complex and unique to the molecule, providing a "fingerprint" for its identification. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum. The conformity of the infrared spectrum is a key quality control parameter. thermofisher.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, also known as styrene dibromide, this method provides invaluable information about its conformation and packing in the solid state. While a comprehensive, publicly available crystal structure report for this compound is not readily found in core crystallographic databases, studies on closely related brominated aromatic compounds reveal key structural features that can be inferred.

A representative table of crystallographic data for a related brominated organic molecule is provided below to illustrate the type of information obtained from such an analysis.

Table 1: Representative Crystallographic Data for a Brominated Aromatic Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.892
b (Å)9.123
c (Å)14.567
Volume (ų)1048.9
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.675
Note: This data is for a representative structure and not for this compound itself. It serves to illustrate the parameters derived from an X-ray crystallography study.

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.mx It has been successfully applied to determine the optimized molecular geometry and electronic properties of this compound. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

Studies have shown that the global minimum energy conformation of this compound has the bromine atoms in a gauche relationship to each other. This is in contrast to the simple steric expectation of an anti conformation and is attributed to stabilizing electronic interactions. DFT also allows for the calculation of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. iucr.org

Table 2: Calculated Molecular Properties of this compound from DFT

PropertyCalculated Value
C-Br Bond Length (Å)1.96
C-C-Br Angle (°)111.8
Br-C-C-Br Dihedral Angle (°)-72.4 (gauche)
HOMO Energy (eV)-6.45
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.56
Note: These values are representative and can vary based on the specific DFT functional and basis set employed.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of this compound, exploring its conformational landscape over time. chemrxiv.org By simulating the motion of the atoms under a given force field, MD can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them.

For this compound in solution, MD simulations show a dynamic equilibrium between the gauche and anti conformers. The relative population of these conformers is dependent on the solvent environment. In polar solvents, the more polar gauche conformer may be slightly stabilized, while in the gas phase or nonpolar solvents, the anti conformer, which minimizes dipole moment, becomes more significant. These simulations are crucial for understanding the behavior of the molecule in a non-crystalline environment, which is more relevant to its chemical reactivity in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to relevant derived research)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. researchgate.net While specific QSAR models developed exclusively for this compound are not prominent in the literature, it is a relevant compound in the broader context of QSAR studies on brominated flame retardants and other halogenated aromatic compounds. flemingcollege.canih.gov

In these studies, molecular descriptors for a series of related compounds are calculated. These descriptors can be simple, such as molecular weight or logP, or more complex, derived from quantum chemical calculations like those from DFT (e.g., HOMO/LUMO energies, partial atomic charges). sciepub.com These descriptors are then used to build a mathematical model that can predict the activity of new or untested compounds. For example, QSAR models have been developed to predict the endocrine-disrupting potential or toxicity of various brominated compounds. flemingcollege.canih.gov The physical and electronic parameters of this compound would be important data points in the development of such predictive models for environmental and health assessments of this class of chemicals.

Applications of 1,2 Dibromoethyl Benzene in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

(1,2-Dibromoethyl)benzene's utility as a synthetic intermediate stems from the reactivity of its two bromine atoms. chemimpex.com These atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the formation of new carbon-carbon bonds. chemimpex.com This reactivity is fundamental to its application in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. chemimpex.com

The compound's ability to undergo dehydrobromination to form vinyl bromide derivatives further expands its synthetic potential. This transformation opens pathways to a variety of other functionalizations, making it a cornerstone in the construction of complex molecular architectures. chemimpex.comvaia.com

Table 1: Key Reactions Utilizing this compound as an Intermediate

Reaction TypeReagentsProduct TypeReference
Nucleophilic SubstitutionVarious NucleophilesFunctionalized Ethanes chemimpex.com
DehydrobrominationBase (e.g., KOH)Phenylacetylene (B144264) vaia.com

Building Block in the Synthesis of Heterocyclic Compounds

The difunctional nature of this compound makes it an ideal starting material for the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Thiazolidine (B150603) Derivatives

A notable application of this compound is in the synthesis of thiazolidine derivatives. For instance, its reaction with thiosemicarbazide (B42300) hydrochloride yields 3-amino-5-phenyl-1,3-thiazolidin-2-iminium bromide. researchgate.net This thiazolidine derivative can then undergo condensation reactions with various aromatic aldehydes to produce a range of Schiff bases. researchgate.net Thiazolidine-containing compounds are of significant interest due to their diverse physiological activities. researchgate.netresearchgate.net

Table 2: Synthesis of a Thiazolidine Derivative

ReactantsProductSignificanceReference
This compound, Thiosemicarbazide hydrochloride3-Amino-5-phenyl-1,3-thiazolidin-2-iminium bromidePrecursor to Schiff bases with potential biological activity researchgate.net

Pyrrole (B145914) Synthesis

This compound serves as a precursor in certain pyrrole synthesis methodologies. While direct, one-pot syntheses are more common, the transformation of this compound into key intermediates for pyrrole ring formation is a documented strategy. For example, its conversion to (1-azidoethenyl)benzene, followed by pyrolysis, can lead to the formation of the pyrrole ring system. scielo.org.mx Pyrroles are fundamental heterocyclic structures found in many natural products and pharmaceuticals. pharmaguideline.com

Precursor for Alkyne and Alkene Derivatives

A significant application of this compound is its role as a precursor for the synthesis of phenylacetylene and its derivatives. Treatment of this compound with a strong base, such as potassium hydroxide (B78521) (KOH), results in a double dehydrobromination reaction to yield ethynylbenzene (phenylacetylene). vaia.com

This alkyne is a crucial building block in organic synthesis, readily undergoing reactions such as hydroboration-oxidation to form 2-phenylacetaldehyde. vaia.com Furthermore, phenylacetylene can be further functionalized to produce various substituted alkene derivatives. For example, reaction with sodium amide and a haloform can lead to prop-1-yn-1-ylbenzene, which can then be reduced to prop-1-en-1-ylbenzene. vaia.com The electrochemical bromofunctionalization of alkenes, a related area of study, highlights the importance of bromo-compounds in generating valuable synthetic intermediates. researchgate.netresearchgate.net

Utilization in the Synthesis of Complex Aromatic Systems

This compound and its derivatives are employed in the construction of larger, more complex aromatic architectures. For instance, 1,2-bis(dibromomethyl)benzene, a related compound, is used in Diels-Alder reactions to create loop-like aromatic molecules. d-nb.infobeilstein-journals.org In these reactions, the dibromo-compound acts as a precursor to a highly reactive diene, which then combines with a dienophile to form a new cyclic system. Subsequent elimination of bromine atoms leads to the formation of the final, complex aromatic structure. d-nb.infobeilstein-journals.org This methodology provides a pathway to novel nanobelts and other intricate polycyclic aromatic hydrocarbons.

Applications in Polymer Chemistry for Specialty Materials

In the field of polymer chemistry, this compound and its derivatives are utilized in the synthesis of specialty polymers. chemimpex.comsmolecule.com The presence of bromine atoms in the monomer can impart desirable properties to the resulting polymer, such as enhanced thermal stability and chemical resistance. chemimpex.com For example, this compound has been used as a photoinitiator in the polymerization of styrene (B11656). rsc.org Furthermore, the bromoethyl groups can be chemically modified on pre-formed polymer chains, such as cross-linked polystyrene, to introduce new functionalities. acs.org This versatility allows for the creation of materials tailored for specific applications in industries like automotive and electronics. chemimpex.com

Intermediate in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of fine chemicals, particularly in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and other biologically active molecules. researchgate.net Its utility stems from the two bromine atoms, which can be substituted in a controlled manner to build more complex molecular architectures. chemimpex.com

A notable application of this compound is in the synthesis of phenylthiazolidine derivatives. Thiazolidine and its derivatives are known to exhibit a range of physiological activities and are found in the structure of prominent drugs. researchgate.net

Detailed Research Findings

Research has demonstrated a straightforward pathway to synthesize novel thiazolidine-based compounds using this compound as a starting material. In a key synthetic route, this compound is reacted with thiosemicarbazide hydrochloride to first produce an important heterocyclic intermediate, 3-amino-5-phenyl-1,3-thiazolidin-2-iminium bromide. researchgate.netnih.gov

The reaction involves the nucleophilic attack of the sulfur atom from thiosemicarbazide on one of the bromo-substituted carbons of the ethyl chain of this compound, leading to the formation of the thiazolidine ring. researchgate.net This initial reaction is carried out in ethanol (B145695) with a catalytic amount of piperidine (B6355638) and yields the thiazolidine intermediate in good yields. researchgate.netnih.gov

This intermediate, 3-amino-5-phenyl-1,3-thiazolidin-2-iminium bromide, is then further utilized in condensation reactions with a variety of aromatic aldehydes. researchgate.net This step leads to the formation of a series of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases represent a class of fine chemicals with potential for further chemical modification or for screening for biological activity. researchgate.netnih.gov

The synthesis of these Schiff bases is typically conducted under mild conditions, demonstrating the efficiency of this synthetic pathway. researchgate.net The structure and purity of the synthesized intermediate and the final Schiff base products have been confirmed through various analytical techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

Data Tables

The following tables summarize the synthesis of the key intermediate and a selection of the subsequently synthesized Schiff bases, highlighting the role of this compound as a precursor.

Table 1: Synthesis of 3-amino-5-phenyl-1,3-thiazolidin-2-iminium bromide

Reactant 1Reactant 2SolventCatalystReaction TimeYield (%)Melting Point (°C)
This compoundThiosemicarbazide hydrochlorideEthanolPiperidine7 hours68-88194-196

Data sourced from references researchgate.netnih.gov.

Interactive Data Table: Synthesis of Schiff Bases from 3-amino-5-phenyl-1,3-thiazolidin-2-iminium bromide

Aldehyde ReactantResulting Schiff BaseYield (%)Melting Point (°C)
4-Fluorobenzaldehyde2-((4-Fluorobenzylidene)amino)-5-phenyl-1,3-thiazol-3-ium bromide--
4-(Trifluoromethyl)benzaldehyde5-Phenyl-3-{[4-(trifluoromethyl)benzylidene]amino}-1,3-thiazolidin-2-iminium bromide--
Isonicotinaldehyde(E)-5-phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium bromide57223

Data sourced from references researchgate.netnih.gov. Note: Yields and melting points for all derivatives were not available in the sourced literature.

Derivatives and Analogs of 1,2 Dibromoethyl Benzene: Synthesis and Reactivity Profiles

Synthesis and Reactivity of Ring-Substituted (1,2-Dibromoethyl)benzene Analogs

The introduction of substituents onto the benzene (B151609) ring of this compound significantly influences its synthesis and reactivity. The electronic properties of these substituents—whether electron-donating or electron-withdrawing—can alter the reaction pathways and product distributions.

Synthesis: Ring-substituted this compound analogs are typically synthesized through two main pathways:

Bromination of Substituted Styrenes: The most direct method involves the addition of bromine (Br₂) across the double bond of a ring-substituted styrene (B11656). For example, 1-chloro-4-vinylbenzene can be brominated under controlled conditions to yield 1-chloro-4-(1,2-dibromoethyl)benzene. smolecule.com

Halogenation of Substituted Ethylbenzenes: This involves the radical bromination of a substituted ethylbenzene (B125841). However, this method can be less selective, potentially leading to a mixture of products.

The choice of synthetic route depends on the availability of starting materials and the desired regioselectivity. For instance, synthesizing nitro-substituted analogs often involves the nitration of a precursor followed by side-chain bromination.

Reactivity: The primary reactions of ring-substituted this compound analogs are elimination (dehydrobromination) and nucleophilic substitution.

Dehydrobromination: This elimination reaction typically yields substituted styrenes or bromostyrenes. The reaction is often carried out using a base. Under phase-transfer catalysis conditions, selective dehydrobromination of 1,2-dibromo-1-phenylethane can yield α-bromostyrene. researchgate.net The presence of ring substituents affects the rate and regioselectivity of this reaction. Electron-withdrawing groups, such as a nitro group, can influence the stability of intermediates and the reaction mechanism. The process can be used to produce various bromostyrenes, which are valuable monomers for flame-retardant polymers. google.com

Nucleophilic Substitution: The bromine atoms on the ethyl side-chain are susceptible to substitution by nucleophiles. The electrophilicity of the benzylic carbon makes it a prime site for attack. For example, catechols with a bromoethyl group can undergo substitution with nucleophiles like amines or thiols.

The table below summarizes the synthesis and primary reactivity of selected ring-substituted analogs.

Ring-Substituted AnalogCommon Synthetic PrecursorPrimary Reactivity/ProductsCitation(s)
1-Chloro-4-(1,2-dibromoethyl)benzene1-Chloro-4-vinylbenzeneUndergoes elimination to form chloro-substituted styrenes; nucleophilic substitution at the side chain. smolecule.com
1-(1,2-Dibromoethyl)-3-nitrobenzene3-NitrostyreneReactivity influenced by the strong electron-withdrawing nitro group.
ar-Dibromo-(2-bromoethyl)benzeneDibromoethylbenzeneDehydrobromination to produce ar-dibromostyrene for use in polymers. google.com
4-(2-Bromoethyl)benzene-1,2-diol4-Vinylbenzene-1,2-diol (Catechol)Bromoethyl group can be substituted by various nucleophiles.

Comparison of Reactivity with 1,2-Dichloroethylbenzene Analogs

The reactivity of this compound and its analogs differs significantly from that of their (1,2-dichloroethyl)benzene (B94001) counterparts, primarily due to the inherent differences between bromine and chlorine.

Key Physicochemical Differences:

PropertyCarbon-Bromine (C-Br) BondCarbon-Chlorine (C-Cl) Bond
Bond Energy WeakerStronger
Bond Length LongerShorter
Leaving Group Ability Bromide (Br⁻) is a better leaving groupChloride (Cl⁻) is a poorer leaving group

These fundamental differences mean that the C-Br bond is more easily broken than the C-Cl bond, making dibromo compounds generally more reactive in both elimination and substitution reactions.

Comparative Reactivity:

Elimination Reactions (Dehydrohalogenation): this compound derivatives undergo dehydrobromination more readily and under milder conditions than the dehydrochlorination of (1,2-dichloroethyl)benzene analogs. This is because bromide is a superior leaving group.

Nucleophilic Substitution: The substitution of bromine in this compound by nucleophiles is typically faster than the substitution of chlorine in (1,2-dichloroethyl)benzene. While (1,2-dichloroethyl)benzene can undergo substitution with nucleophiles like hydroxide (B78521) ions, the reaction conditions are generally more forcing compared to its dibromo analog.

Reaction Products: While both classes of compounds can yield similar types of products (e.g., styrenes upon elimination), the enhanced reactivity of the dibromo compounds can sometimes lead to different product distributions or the formation of byproducts if the reaction is not carefully controlled. For instance, the selective elimination to form a vinyl bromide is a characteristic reaction for dibromo compounds. researchgate.net In contrast, (1,2-dichloroethyl)benzene can be reduced to ethylbenzene or oxidized to form benzaldehyde (B42025) derivatives.

The structural difference between having halogens on the side chain versus directly on the aromatic ring is crucial; (1,2-dichloroethyl)benzene undergoes nucleophilic substitution at the ethyl group, whereas dichlorobenzenes are more resistant to such substitutions on the ring itself.

Bis-(1,2-dibromoethyl)benzene Derivatives: Synthesis and Applications

Bis-(1,2-dibromoethyl)benzene derivatives are characterized by a central benzene ring substituted with two (1,2-dibromoethyl) groups. The position of these groups (ortho, meta, or para) influences the molecule's geometry and subsequent applications.

Synthesis: The most common synthetic route to these compounds is the direct bromination of the corresponding diethylbenzene isomer. For example, 1,4-bisthis compound (B1329692) is typically prepared by reacting 1,4-diethylbenzene (B43851) with bromine, often in the presence of a catalyst. ontosight.ai This reaction involves the addition of four bromine atoms across the two vinyl groups that are transiently formed or via radical substitution on the ethyl groups.

A related synthesis involves the reaction of substituted 1,2-bis(dibromomethyl) benzenes with fuming sulfuric acid, followed by hydrolysis, to produce substituted benzene-1,2-dicarboxaldehydes, showcasing the utility of such poly-brominated structures as synthetic intermediates. researchgate.net

Applications: The multiple reactive sites on bis-(1,2-dibromoethyl)benzene derivatives make them valuable precursors and cross-linking agents in organic and polymer synthesis.

Precursors to Stilbene (B7821643) Derivatives: These compounds can be used to synthesize more complex molecules. Through elimination reactions, they can form divinylbenzene (B73037) derivatives, which are important monomers. The synthesis of stilbene derivatives, which have applications in materials science and medicinal chemistry, can originate from related bromoethylbenzene precursors. researchgate.netnih.govwiley-vch.de

Polymer Chemistry: Their ability to undergo reactions at multiple sites allows them to be used in the formation of polymers and cross-linked materials. The dehydrobromination of related compounds to produce bromostyrenes is a key step in manufacturing flame-retardant polymers. google.com

Synthesis of Cyclophanes: Bis-haloalkylated benzene derivatives are key starting materials for synthesizing strained cyclic compounds known as cyclophanes. For instance, 1,2-bis(2-bromoethyl)benzene (B3048543) is a precursor for the synthesis of [3.3]Orthocyclophane.

The table below lists a key bis-derivative and its synthesis.

Derivative NameChemical FormulaSynthetic PrecursorPrimary ApplicationCitation(s)
1,4-Bisthis compoundC₁₀H₁₀Br₄1,4-DiethylbenzeneIntermediate in organic synthesis ontosight.ai
1,2-Bis(dibromomethyl)benzeneC₈H₆Br₄1,2-Dimethylbenzene (o-xylene)Precursor for benzene-1,2-dicarboxaldehydes researchgate.net

Emerging Research Directions and Future Perspectives

Chemo- and Regioselective Transformations

The presence of two bromine atoms on adjacent carbons in (1,2-dibromoethyl)benzene offers a platform for a variety of selective chemical transformations. The differential reactivity of the benzylic and non-benzylic bromine atoms, along with the potential for elimination reactions, allows for precise control over the reaction outcome.

A significant area of research has been the regioselective dehydrobromination of this compound. This reaction can be controlled to selectively produce either β-bromostyrene or phenylacetylene (B144264), depending on the reaction conditions. orgsyn.orgmasterorganicchemistry.comorgsyn.orgwikipedia.orgchemimpex.comlibretexts.orgstackexchange.com The initial elimination of HBr typically yields the more stable conjugated system, β-bromostyrene. A second elimination then leads to the formation of phenylacetylene. masterorganicchemistry.comstackexchange.com The choice of base and reaction conditions is crucial in determining the final product. Strong bases, such as sodium amide (NaNH2), are often employed to drive the reaction towards the alkyne. masterorganicchemistry.comorgsyn.org

The mechanism of these elimination reactions is of great interest. After the first elimination to form a vinylic bromide, the second elimination can proceed by abstraction of a hydrogen from either the sp2 or sp3 hybridized carbon. Due to the higher electronegativity of the sp2 carbon, the attached hydrogen is more acidic, favoring its abstraction and leading to the formation of the alkyne as the major product under vigorous basic conditions. masterorganicchemistry.comstackexchange.com

Recent studies have also focused on the chemoselective and stereoselective debromination of vicinal dibromides to yield alkenes, which highlights the potential for further controlled transformations of this compound. tandfonline.com

Table 1: Regioselective Dehydrobromination of this compound
ReactantReagent/ConditionsMajor ProductReference
This compoundStrong Base (e.g., NaNH2)Phenylacetylene masterorganicchemistry.comorgsyn.org
This compoundControlled conditionsβ-bromostyrene chemimpex.com

Sustainable Synthesis and Catalysis

In line with the growing emphasis on green chemistry, research is being directed towards developing more sustainable methods for the synthesis and transformation of this compound. One area of focus is the catalytic dehydrobromination to produce valuable compounds like phenylacetylene, which is traditionally synthesized using stoichiometric amounts of strong bases. orgsyn.orgwikipedia.orgchemimpex.com

Phase-transfer catalysis (PTC) has emerged as a promising technique for these elimination reactions. PTC allows for the use of milder bases and biphasic reaction systems, which can reduce waste and improve reaction efficiency. dalalinstitute.com This methodology facilitates the transfer of the base from an aqueous phase to the organic phase containing the substrate, thereby promoting the reaction at the interface. dalalinstitute.com

The synthesis of phenylacetylene from styrene (B11656), which proceeds via the this compound intermediate, is another area where sustainable practices can be implemented. orgsyn.orgtandfonline.com Developing catalytic systems that can efficiently carry out the initial bromination of styrene and the subsequent dehydrobromination in a one-pot or tandem process would represent a significant advancement in green synthesis.

Advanced Materials Science Applications

While the primary application of this compound has been in organic synthesis, its potential in materials science is an emerging area of interest. The ability to be converted into monomers like styrene or phenylacetylene opens up possibilities for its use in the synthesis of specialty polymers. nih.govfuchslab.decmu.edu

This compound can be considered a precursor to functional polymers. For instance, the controlled polymerization of its derivatives could lead to materials with enhanced properties such as thermal stability and chemical resistance. nih.govfuchslab.de The introduction of bromine atoms into a polymer backbone can also impart flame-retardant properties.

Furthermore, the synthesis of conductive polymers often involves monomers with conjugated π-systems. Phenylacetylene, readily synthesized from this compound, is a key building block for such materials. orgsyn.orgwikipedia.orgchemimpex.com Research into the direct polymerization of this compound or its derivatives could lead to novel conductive polymers with unique electronic properties.

Theoretical Predictions and Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the reaction mechanisms and predicting the reactivity of organic molecules. While specific DFT studies on this compound are not widely reported, the principles can be applied to elucidate the chemo- and regioselectivity of its reactions.

Theoretical studies on the dehydrobromination of vicinal dibromides can provide insights into the transition state energies for the formation of different products, thereby explaining the observed regioselectivity. rsc.orgugent.be For instance, DFT calculations can model the transition states for the elimination reactions leading to either β-bromostyrene or phenylacetylene, helping to rationalize the influence of the base and solvent on the product distribution.

Furthermore, computational analysis can be employed to predict the electronic properties of polymers derived from this compound, aiding in the design of new materials with desired functionalities. usu.edu Experimental validation of these theoretical predictions through spectroscopic analysis and reactivity studies is crucial for advancing the understanding and application of this compound.

Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govnih.govnih.govorganic-chemistry.orgbohrium.comresearchgate.netwindows.net The development of MCRs that incorporate the this compound scaffold is a promising area for future research.

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively documented, its derivatives could serve as valuable building blocks. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgbohrium.comresearchgate.net For example, conversion of this compound to an aldehyde or an isocyanide derivative would open up avenues for its use in these powerful transformations.

The vicinal dibromide functionality itself could potentially participate in novel MCRs. For instance, a three-component reaction involving this compound, a nucleophile, and a third component could lead to the synthesis of complex heterocyclic structures. nih.govwindows.net The exploration of such reactions could significantly expand the synthetic utility of this compound and provide rapid access to diverse molecular scaffolds for applications in medicinal chemistry and materials science.

Q & A

Q. How can researchers resolve discrepancies in reported bioaccumulation factors (BAFs) across studies?

  • Answer : Variability arises from soil type (e.g., BAFs in clay vs. sandy soils differ by 50%) and exposure duration. Standardizing test conditions (OECD 317) and using isotope-labeled analogs (e.g., deuterated this compound-d₅) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.